molecular formula C28H34N6O4 B2367757 N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223953-32-9

N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2367757
CAS RN: 1223953-32-9
M. Wt: 518.618
InChI Key:
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Description

N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

A variety of chemical syntheses and structural analyses have been conducted on compounds related to N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. For example, the reactions of anthranilamide with isocyanates have facilitated the synthesis of oxazoloquinazolinones and oxazinoquinazolinones, showcasing the chemical versatility and potential for generating a diverse array of related compounds (Chern et al., 1988). Similarly, novel syntheses have been explored for triazoloquinazoline derivatives, revealing a rich chemistry conducive to structural modifications and functionalization, which may expand their utility in various scientific applications (Pokhodylo et al., 2021).

Biological Activity and Applications

The exploration of biological activities and potential therapeutic applications of compounds structurally related to N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been a significant area of research. The synthesis and evaluation of these compounds have shown promising results in areas such as antimicrobial activity, showcasing the potential for the development of new antimicrobial agents (Pokhodylo et al., 2021). Additionally, the computer prediction of biological activity has highlighted the potential for antineurotic activity, suggesting possible applications in the treatment of neurological disorders and male reproductive health issues (Danylchenko et al., 2016).

Anticancer and Antihistaminic Properties

Further investigations into the anticancer and antihistaminic properties of related compounds have demonstrated the potential for these chemicals in medical research and therapy. For instance, certain triazoloquinazoline derivatives have been synthesized and tested for their H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2008). This indicates a potential for developing new antihistaminic drugs with improved efficacy and reduced sedative effects. Moreover, the synthesis of novel triazoloquinazoline derivatives and their evaluation as antibacterial agents further highlight the broad spectrum of biological activities associated with these compounds, opening avenues for the development of new antibacterial drugs (Zeydi et al., 2017).

properties

IUPAC Name

N-butan-2-yl-2-[2-(2-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-6-19(5)29-25(36)20-11-12-21-23(15-20)34-27(32(26(21)37)14-13-17(2)3)31-33(28(34)38)16-24(35)30-22-10-8-7-9-18(22)4/h7-12,15,17,19H,6,13-14,16H2,1-5H3,(H,29,36)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSFBUAUCZOSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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